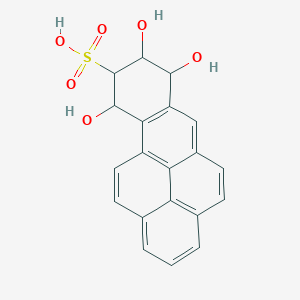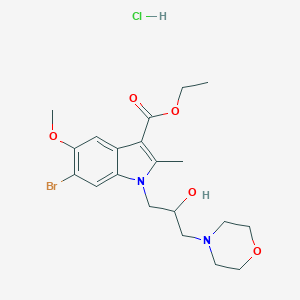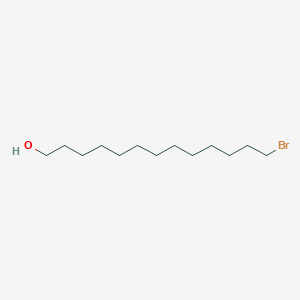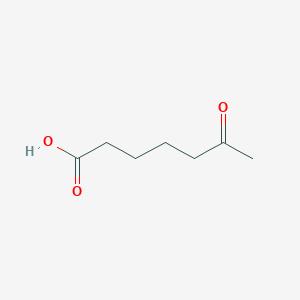
7,8,9,10-Tetrahydro-7,8,10-trihydroxybenzo(a)pyrene-9-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,8,9,10-Tetrahydro-7,8,10-trihydroxybenzo(a)pyrene-9-sulfonic acid, commonly known as THPTS, is a highly potent fluorescent dye that has gained significant attention in scientific research applications. THPTS is widely used as a probe for detecting and measuring metal ions, particularly calcium ions, in biological systems.
作用機序
THPTS works by binding to calcium ions, which causes a conformational change in the dye molecule. This conformational change leads to an increase in fluorescence intensity, which can be measured using a fluorometer. The binding of THPTS to calcium ions is reversible, which allows for real-time monitoring of changes in calcium ion concentration in biological systems.
生化学的および生理学的効果
THPTS has no known biochemical or physiological effects on cells or organisms. It is a non-toxic and non-invasive dye that can be used in live cell imaging studies without affecting cell viability or function.
実験室実験の利点と制限
The main advantage of THPTS is its high sensitivity and selectivity for calcium ions. It is a highly reliable and accurate probe for measuring changes in calcium ion concentration in biological systems. THPTS is also compatible with a wide range of experimental conditions and can be used in both in vitro and in vivo studies.
The main limitation of THPTS is its relatively short fluorescence lifetime, which limits its use in certain experimental settings. THPTS is also sensitive to pH changes, which can affect its fluorescence properties. Additionally, THPTS is a relatively expensive dye, which can limit its use in large-scale experiments.
将来の方向性
For THPTS research include the development of new probes for other metal ions, including magnesium and zinc. There is also ongoing research into the use of THPTS for studying calcium signaling in disease states, such as cancer and neurodegenerative disorders. Finally, there is a need for the development of new synthesis methods for THPTS that are more efficient and cost-effective.
合成法
THPTS can be synthesized through a multi-step process that involves the reaction of benzo(a)pyrene with a sulfonic acid. The synthesis of THPTS is a complex process that requires specialized knowledge and equipment. The purity of the final product is critical, as impurities can affect the properties and performance of the dye.
科学的研究の応用
THPTS has a wide range of scientific research applications, particularly in the field of biochemistry. It is commonly used as a fluorescent probe for detecting calcium ions in biological systems. Calcium ions play a critical role in many physiological processes, including muscle contraction, neurotransmitter release, and cell signaling. THPTS is a highly sensitive and selective probe for calcium ions, making it an essential tool for studying calcium signaling in cells.
特性
CAS番号 |
118499-61-9 |
|---|---|
製品名 |
7,8,9,10-Tetrahydro-7,8,10-trihydroxybenzo(a)pyrene-9-sulfonic acid |
分子式 |
C20H16O6S |
分子量 |
384.4 g/mol |
IUPAC名 |
7,8,10-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene-9-sulfonic acid |
InChI |
InChI=1S/C20H16O6S/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)18(22)20(19(17)23)27(24,25)26/h1-8,17-23H,(H,24,25,26) |
InChIキー |
HUKBLXWCSKZXPO-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C(C5O)O)S(=O)(=O)O)O)C=C2 |
正規SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C(C5O)O)S(=O)(=O)O)O)C=C2 |
同義語 |
7,8,10-TRIHYDROXY-7,8,9,10-TETRAHYDROBENZO(A)PYRENE-9-SULPHONATE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















